2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan

Catalog No.
S3318903
CAS No.
911397-27-8
M.F
C36H26O3P2
M. Wt
568.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan

CAS Number

911397-27-8

Product Name

2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan

IUPAC Name

2,8-bis(diphenylphosphoryl)dibenzofuran

Molecular Formula

C36H26O3P2

Molecular Weight

568.5 g/mol

InChI

InChI=1S/C36H26O3P2/c37-40(27-13-5-1-6-14-27,28-15-7-2-8-16-28)31-21-23-35-33(25-31)34-26-32(22-24-36(34)39-35)41(38,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-26H

InChI Key

AIAJGVRFXREWPK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)OC5=C4C=C(C=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)OC5=C4C=C(C=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7

2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan is a chemical compound with the molecular formula C36_{36}H26_{26}O3_3P2_2 and a molecular weight of 568.55 g/mol. It appears as a white to light yellow powder or crystal and exhibits a melting point range of 251.0 to 255.0 °C . This compound features a dibenzo[b,d]furan core, which is functionalized with two diphenylphosphoryl groups, contributing to its unique chemical properties and potential applications in various fields.

Synthesis and Characterization:

2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan is a synthetic organic compound. Research has been conducted on its synthesis and characterization, with studies detailing various methods for its preparation. One study describes its synthesis via the reaction of dibenzo[b,d]furan with diphenylphosphoryl chloride in the presence of a Lewis acid catalyst []. The characterization of the synthesized compound is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis [, ].

Potential Applications:

Research suggests that 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan may have potential applications in various scientific fields. Some potential applications include:

  • Flame retardants: Studies have investigated the flame-retardant properties of the compound. Research suggests it may exhibit flame retardancy through mechanisms like char formation and radical quenching [].
  • Organic electronics: The compound's structure and properties make it a potential candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) [].
  • Catalysis: Research has explored the potential use of the compound as a ligand in metal-catalyzed reactions [].

The chemical reactivity of 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan primarily involves its phosphoryl groups. These groups can participate in nucleophilic substitution reactions, where they can react with nucleophiles such as amines or alcohols, leading to the formation of new phosphine oxide derivatives. Additionally, the compound may undergo photo

The synthesis of 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan typically involves multi-step organic reactions. A common approach includes:

  • Formation of Dibenzo[b,d]furan: Starting materials such as phenols and aldehydes undergo cyclization reactions to form the dibenzo[b,d]furan skeleton.
  • Phosphorylation: The dibenzo[b,d]furan is then treated with diphenylphosphine oxide under appropriate conditions (often involving heat and solvents) to introduce the diphenylphosphoryl groups at the 2 and 8 positions.
  • Purification: The final product is purified through crystallization or chromatography techniques to achieve high purity levels suitable for research applications.

2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan has several notable applications:

  • Organic Light Emitting Diodes (OLEDs): Its high triplet energy and thermal stability make it suitable for enhancing the efficiency and stability of OLED devices.
  • Photovoltaics: The compound's electronic properties may be leveraged in organic solar cells.
  • Chemical Sensors: Due to its reactivity, it could be developed into sensors for detecting specific analytes.

Interaction studies involving 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan focus on its behavior in various environments, including its interactions with light and other chemical species. These studies are crucial for understanding how the compound functions in electronic devices and biological systems. For example, interactions with solvents can affect its solubility and stability, while interactions with other molecules can provide insights into its potential biological activity.

Several compounds share structural similarities with 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan, each possessing unique properties:

Compound NameMolecular FormulaKey Features
Dibenzo[b,d]furanC12_{12}H8_{8}Core structure without phosphoryl groups; used in organic synthesis.
Diphenylphosphine oxideC12_{12}H11_{11}OContains a single phosphoryl group; utilized in coordination chemistry.
Triphenylphosphine oxideC18_{18}H15_{15}OFeatures three phenyl groups; commonly used as a reagent in organic synthesis.

The uniqueness of 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan lies in its dual phosphoryl functionalization on the dibenzo[b,d]furan scaffold, which enhances its electronic properties compared to simpler phosphine oxides or dibenzo derivatives.

XLogP3

8.7

Hydrogen Bond Acceptor Count

3

Exact Mass

568.13571868 g/mol

Monoisotopic Mass

568.13571868 g/mol

Heavy Atom Count

41

Dates

Modify: 2023-08-19

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